Optical Rotation: Direct Enantiomeric Differentiation of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine vs. (S)-Enantiomer
The (R)-enantiomer exhibits a specific rotation of [α]D -8° (c=10, EtOH), while the (S)-enantiomer rotates plane-polarized light in the opposite direction with [α]D +8° (c=10, EtOH) . This equimolar opposite rotation confirms enantiomeric purity and provides a straightforward quality control metric.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]D -8° (c=10, EtOH) |
| Comparator Or Baseline | (S)-enantiomer: [α]D +8° (c=10, EtOH) |
| Quantified Difference | 16° absolute difference in optical rotation; opposite sign |
| Conditions | Polarimetry in ethanol solution at 20°C, c=10 g/100 mL |
Why This Matters
This unambiguous rotational difference enables rapid verification of stereochemical identity during procurement and quality control, preventing inadvertent substitution with the wrong enantiomer or racemic mixture.
